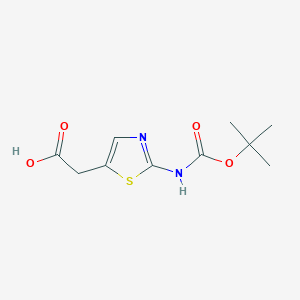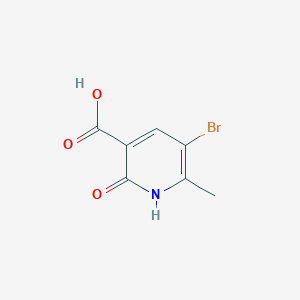
5-Bromo-2-hydroxy-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid typically involves the bromination of 2-hydroxy-6-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process involves the following steps:
Starting Material: 2-hydroxy-6-methylnicotinic acid.
Bromination: The starting material is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Isolation: The product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides are employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-bromo-2-oxo-6-methylnicotinic acid.
Reduction: Formation of 2-hydroxy-6-methylnicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
5-Bromo-2-hydroxy-6-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-methylnicotinic acid: Lacks the bromine atom at the 5-position.
5-Bromo-2-hydroxy-3-methylnicotinic acid: Features a different position for the methyl group.
5-Bromo-2-hydroxy-6-methylpyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
5-Bromo-2-hydroxy-6-methylnicotinic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHQNRDEKWUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609829 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503437-35-2 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
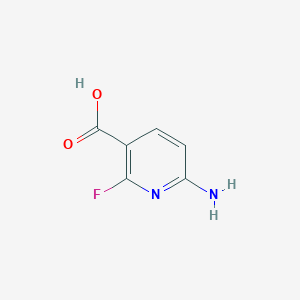
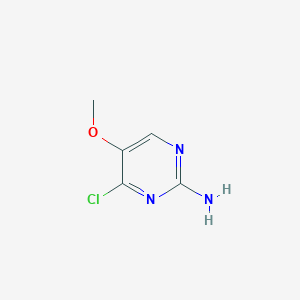
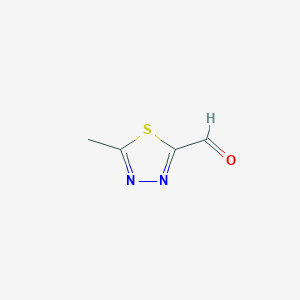
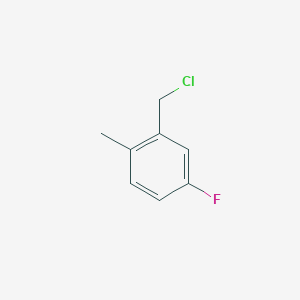
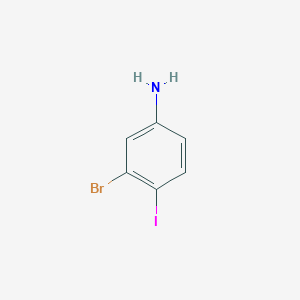
![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)

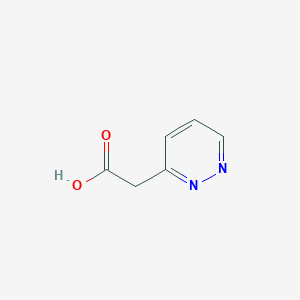
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
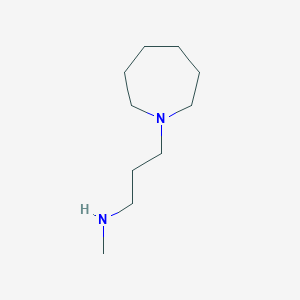
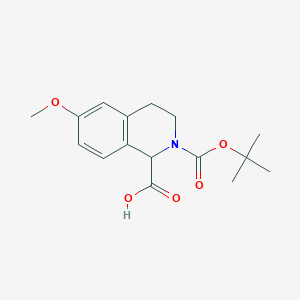
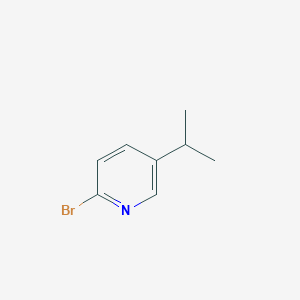
![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
